Home > Products > Screening Compounds P35173 > 3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one
3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one - 897735-34-1

3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Catalog Number: EVT-2933847
CAS Number: 897735-34-1
Molecular Formula: C25H29FN4O3
Molecular Weight: 452.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(2,2-diphenylethyl)-2-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine (SRI-29574)

  • Compound Description: SRI-29574 is a potent dopamine transporter (DAT) ligand that partially blocks [3H]dopamine uptake without affecting DAT binding or d-amphetamine-induced [3H]MPP+ release. It exhibits an IC50 value of 2.3 ± 0.4 nM for DAT uptake inhibition.
  • Relevance: While not directly sharing the core pyridin-2(1H)-one structure of the main compound, SRI-29574 is relevant due to its incorporation of a piperazine moiety and its focus on dopaminergic activity. The presence of a substituted piperazine is a common structural feature in compounds targeting dopaminergic systems, including the main compound, 3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one. This suggests a potential shared mechanism of action or target despite structural differences.

2. 4-[(5,7-difluor-3,4-dihydro-2H-chromen-4-yl)oxy]-N,N,2-trimethyl-1H-benzimidazole-6-carboxamide

  • Compound Description: This compound exhibits activity as an acid pump antagonist and is investigated for its potential in improving gastrointestinal motility, particularly in inducing the III phase of migrating inter-digestive contractions (IMC).
  • Relevance: This compound shares a structural similarity with 3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one in the form of a substituted aromatic ring directly connected to a heterocyclic core. In the main compound, this is represented by the 4-fluorophenyl group attached to the pyridin-2(1H)-one, while in this compound, it's the 5,7-difluor-3,4-dihydro-2H-chromen-4-yl group linked to the benzimidazole. This shared motif suggests a possible common binding interaction or pharmacophore element despite the compounds targeting different therapeutic areas.

3. 1-(2-methoxyethyl)-N,N,2-trimethyl-8-phenyl-1,6,7,8-tetragidrohromeno[7,8-d]imidazole-5-carboxamide

  • Compound Description: Similar to the previous compound, this molecule is an acid pump antagonist explored for its potential in improving gastrointestinal motility and inducing the III phase of migrating inter-digestive contractions (IMC).
  • Relevance: This compound also shares a key structural feature with 3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one: a 2-methoxyethyl substituent linked to a nitrogen atom within the heterocyclic core. This suggests a possible common strategy for modulating the compounds' physicochemical properties, such as lipophilicity or metabolic stability.

Properties

CAS Number

897735-34-1

Product Name

3-((4-fluorophenyl)(4-(pyridin-2-yl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

IUPAC Name

3-[(4-fluorophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one

Molecular Formula

C25H29FN4O3

Molecular Weight

452.53

InChI

InChI=1S/C25H29FN4O3/c1-18-17-21(31)23(25(32)30(18)15-16-33-2)24(19-6-8-20(26)9-7-19)29-13-11-28(12-14-29)22-5-3-4-10-27-22/h3-10,17,24,31H,11-16H2,1-2H3

InChI Key

AHPOWMFIHAGIMM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=CC=N4)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.